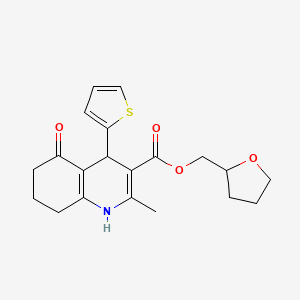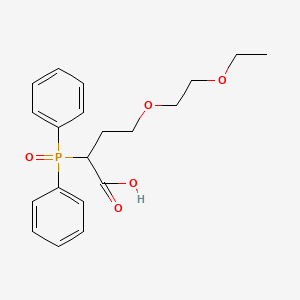
N-(6-bromo-4-quinazolinyl)norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-4-quinazolinyl)norleucine, also known as BQN, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit glutamate transporters. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to neurotoxicity and is implicated in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease. Thus, the development of compounds that can modulate glutamate transporters has been of great interest to researchers in the field of neuroscience.
作用機序
N-(6-bromo-4-quinazolinyl)norleucine acts as a selective inhibitor of glutamate transporters, particularly the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is primarily expressed in neurons and is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAAT3, N-(6-bromo-4-quinazolinyl)norleucine increases extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. For example, in the case of stroke, N-(6-bromo-4-quinazolinyl)norleucine-mediated inhibition of EAAT3 can reduce excitotoxicity and improve neuronal survival. However, in the case of epilepsy, increased extracellular glutamate levels can exacerbate seizure activity.
Biochemical and Physiological Effects:
N-(6-bromo-4-quinazolinyl)norleucine has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, N-(6-bromo-4-quinazolinyl)norleucine has been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. N-(6-bromo-4-quinazolinyl)norleucine has also been shown to reduce the expression of inflammatory cytokines in microglia, suggesting a potential role in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One of the major advantages of N-(6-bromo-4-quinazolinyl)norleucine is its selectivity for glutamate transporters, which allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, one of the limitations of N-(6-bromo-4-quinazolinyl)norleucine is its relatively low potency, which requires high concentrations to achieve significant effects. Additionally, N-(6-bromo-4-quinazolinyl)norleucine has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on N-(6-bromo-4-quinazolinyl)norleucine and its derivatives. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the long-term effects of N-(6-bromo-4-quinazolinyl)norleucine on glutamate signaling and synaptic plasticity, particularly in the context of learning and memory. Finally, the use of N-(6-bromo-4-quinazolinyl)norleucine in combination with other compounds, such as NMDA receptor antagonists, could provide a more comprehensive approach to modulating glutamate signaling in neurological disorders.
合成法
N-(6-bromo-4-quinazolinyl)norleucine was first synthesized by Kanner and colleagues in 1994 using a multi-step synthetic route. The synthesis involves the reaction of 6-bromo-4-quinazolinone with L-norleucine in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified by column chromatography to obtain the final product.
科学的研究の応用
N-(6-bromo-4-quinazolinyl)norleucine has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. For example, N-(6-bromo-4-quinazolinyl)norleucine has been shown to protect against ischemic brain injury in animal models of stroke by inhibiting glutamate transporters and reducing excitotoxicity. Similarly, N-(6-bromo-4-quinazolinyl)norleucine has been found to have anticonvulsant effects in animal models of epilepsy by reducing glutamate release and enhancing GABAergic transmission.
特性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-2-3-4-12(14(19)20)18-13-10-7-9(15)5-6-11(10)16-8-17-13/h5-8,12H,2-4H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFTKZYDJXRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)